Cas no 14031-37-9 (Squalene-2,3-glycol)

Squalene-2,3-glycol 化学的及び物理的性質

名前と識別子

-

- 6,10,14,18,22-Tetracosapentaene-2,3-diol,2,6,10,15,19,23-hexamethyl-, (all-E)- (8CI,9CI)

- Squalene-2,3-diol

- Squalene-2,3-glycol

- (?à)-Squalene-2,3-diol

- 2,3-Dihydroxysqualene

- Squalene glycol

- [ "" ]

- SCHEMBL11302378

- 2,3-dihydroxy-2,3-dihydrosqualene

- 2-((3-tert-Butylphenoxy)methyl)oxirane

- (6E,10E,14E,18E)-2,6,10,15,19,23-HEXAMETHYLTETRACOSA-6,10,14,18,22-PENTAENE-2,3-DIOL

- ()-Squalene-2,3-diol; 2,3-Dihydroxysqualene; Squalene glycol

- 6,10,14,18,22-Tetracosapentaene-2,3-diol, 2,6,10,15,19,23-hexamethyl-, (all-E)- (8CI,9CI)

- 14031-37-9

- AKOS015909604

- FS-10338

-

- インチ: InChI=1S/C30H52O2/c1-24(2)14-11-17-27(5)20-12-18-25(3)15-9-10-16-26(4)19-13-21-28(6)22-23-29(31)30(7,8)32/h14-16,20-21,29,31-32H,9-13,17-19,22-23H2,1-8H3/b25-15+,26-16+,27-20+,28-21+

- InChIKey: GRPNWQFOKYUABH-BANQPHDMSA-N

- ほほえんだ: C/C(=C/CC/C(=C/CC/C(=C/CC/C=C(/CC/C=C(/CCC(C(O)(C)C)O)\C)\C)/C)/C)/C

計算された属性

- せいみつぶんしりょう: 444.396730897g/mol

- どういたいしつりょう: 444.396730897g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 32

- 回転可能化学結合数: 16

- 複雑さ: 667

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 4

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 9.3

- トポロジー分子極性表面積: 40.5Ų

じっけんとくせい

- 色と性状: Oil

- 密度みつど: 0.9±0.1 g/cm3

- ふってん: 550.9±38.0 °C at 760 mmHg

- フラッシュポイント: 216.9±21.4 °C

- じょうきあつ: 0.0±3.4 mmHg at 25°C

Squalene-2,3-glycol セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

Squalene-2,3-glycol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | S683805-50mg |

Squalene-2,3-glycol |

14031-37-9 | 50mg |

$534.00 | 2023-05-17 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S29090-5mg |

Squalene-2,3-diol |

14031-37-9 | 5mg |

¥3438.0 | 2021-09-07 | ||

| TargetMol Chemicals | TN5051-1 mL * 10 mM (in DMSO) |

Squalene-2,3-diol |

14031-37-9 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 3430 | 2023-09-15 | |

| TargetMol Chemicals | TN5051-1 ml * 10 mm |

Squalene-2,3-diol |

14031-37-9 | 1 ml * 10 mm |

¥ 3430 | 2024-07-19 | ||

| A2B Chem LLC | AA62327-1mg |

6,10,14,18,22-Tetracosapentaene-2,3-diol, 2,6,10,15,19,23-hexamethyl-, (all-E)- (8CI,9CI) |

14031-37-9 | 93% | 1mg |

$310.00 | 2024-04-20 | |

| TargetMol Chemicals | TN5051-5mg |

Squalene-2,3-diol |

14031-37-9 | 5mg |

¥ 3330 | 2024-07-23 | ||

| TRC | S683805-25mg |

Squalene-2,3-glycol |

14031-37-9 | 25mg |

$333.00 | 2023-05-17 | ||

| TRC | S683805-10mg |

Squalene-2,3-glycol |

14031-37-9 | 10mg |

$201.00 | 2023-05-17 | ||

| 1PlusChem | 1P001CPJ-1mg |

6,10,14,18,22-Tetracosapentaene-2,3-diol, 2,6,10,15,19,23-hexamethyl-, (all-E)- (8CI,9CI) |

14031-37-9 | 93% | 1mg |

$277.00 | 2024-06-21 | |

| TargetMol Chemicals | TN5051-5mg |

Squalene-2,3-diol |

14031-37-9 | 5mg |

¥ 3330 | 2024-07-19 |

Squalene-2,3-glycol 関連文献

-

Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

-

6. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

Squalene-2,3-glycolに関する追加情報

Professional Introduction to Squalene-2,3-glycol (CAS No. 14031-37-9)

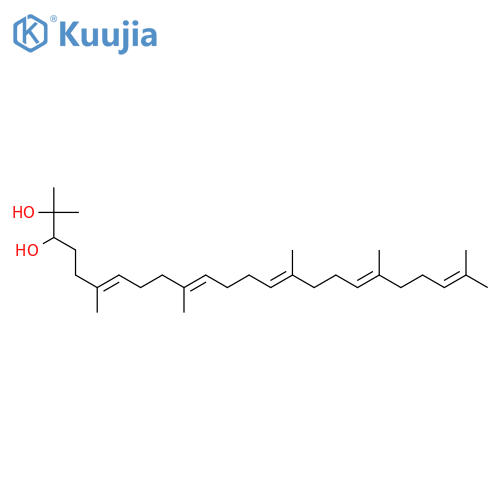

Squalene-2,3-glycol, a compound with the chemical formula C30H50O6 and CAS number 14031-37-9, is a glycolic acid derivative of squalene. This compound has garnered significant attention in the field of chemical and biomedical research due to its unique structural properties and potential applications. Squalene-2,3-glycol is characterized by its hydroxyl groups at the 2 and 3 positions of the squalene backbone, which contribute to its reactivity and versatility in various biochemical processes.

The synthesis of Squalene-2,3-glycol involves intricate chemical transformations that highlight the compound's significance in organic chemistry. Researchers have explored multiple synthetic pathways to achieve high yields and purity, often employing enzymatic or catalytic methods to minimize side reactions. The introduction of hydroxyl groups at specific positions on the squalene molecule not only enhances its solubility in polar solvents but also opens up possibilities for further functionalization, making it a valuable intermediate in drug development and material science.

Recent studies have demonstrated the potential of Squalene-2,3-glycol as a precursor in the synthesis of bioactive molecules. Its structural framework resembles that of natural squalene, which is a key precursor in the biosynthesis of sterols, including cholesterol. This similarity has led to investigations into its role in modulating lipid metabolism and its potential applications in therapeutic interventions for metabolic disorders. Additionally, the compound's ability to undergo oxidation and reduction reactions makes it a promising candidate for developing novel synthetic routes for complex organic molecules.

In the realm of biomedical applications, Squalene-2,3-glycol has shown promise as a cosmetic ingredient due to its moisturizing and antioxidant properties. Its molecular structure allows it to penetrate skin layers effectively, promoting hydration and protecting against oxidative stress caused by free radicals. Recent clinical trials have indicated that formulations containing Squalene-2,3-glycol can improve skin barrier function and reduce signs of aging. These findings have spurred interest in incorporating this compound into anti-aging creams and serums.

The compound's role in drug delivery systems has also been explored. Researchers have leveraged its amphiphilic nature—having both hydrophobic and hydrophilic regions—to develop micelles and nanoparticles that can encapsulate active pharmaceutical ingredients (APIs). This approach enhances drug solubility and bioavailability while allowing for targeted delivery to specific tissues or cells. Preliminary studies suggest that Squalene-2,3-glycol-based delivery systems can improve the efficacy of certain therapeutic agents used in oncology and infectious diseases.

Advances in analytical chemistry have enabled more precise characterization of Squalene-2,3-glycol's properties. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have provided detailed insights into its molecular structure and interactions with other molecules. These tools are essential for understanding how Squalene-2,3-glycol functions in biological systems and for optimizing its use in synthetic applications.

The environmental impact of Squalene-2,3-glycol is another area of growing interest. As sustainable chemistry becomes increasingly important, researchers are evaluating the biodegradability and ecological toxicity of this compound. Studies indicate that under certain conditions, Squalene-2,3-glycol can be metabolized by microorganisms without causing significant harm to aquatic ecosystems. This finding supports its use in environmentally friendly formulations where biodegradability is a key consideration.

In conclusion, Squalene-2,3-glycol (CAS No. 14031-37-9) is a multifaceted compound with broad applications in chemical synthesis, biomedical research, and industrial processes. Its unique structural features make it a valuable intermediate for producing bioactive molecules, while its biological properties open up possibilities for therapeutic interventions and cosmetic formulations. As research continues to uncover new uses for this compound, it is likely to play an increasingly important role in advancing scientific knowledge and technological innovation across multiple disciplines.

14031-37-9 (Squalene-2,3-glycol) 関連製品

- 8000-41-7(Terpineol)

- 515-69-5(alpha-Bisabolol)

- 562-74-3(rac Terpinen-4-ol)

- 15352-77-9(b-Bisabolol)

- 20126-76-5((-)-Terpinen-4-ol)

- 10482-56-1((-)-α-Terpineol)

- 98-55-5(α-Terpineol)

- 9003-74-1(Terpene resin)

- 23089-26-1(Levomenol)

- 465513-79-5(Ethyl 2-[2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamido]-4,5-dimethylthiophene-3-carboxylate)